molecular formula C28H36O10 B1235314 12alpha-Hydroxyamoorstatin

12alpha-Hydroxyamoorstatin

Cat. No. B1235314
M. Wt: 532.6 g/mol
InChI Key: PUNWVWPDKCBXSA-RMOQNIQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Hydroxyamoorstatin is a limonoid.

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease Models Simvastatin, a statin with a similar hydroxylation profile to 12alpha-hydroxyamoorstatin, has been shown to exhibit neuroprotective effects in experimental models of Parkinson's disease. It modulates NMDA receptors, which closely interact with the dopaminergic system, and has implications in Parkinson's disease therapy paradigms. Simvastatin's administration led to the restoration of NMDA receptor expression in brain regions affected by Parkinson's, highlighting its potential in ameliorating neurodegenerative symptoms and anxiety-like activities associated with the disease. The study underscores simvastatin's role in neuroprotection and its anti-inflammatory mechanisms, partially regulated through NMDA receptors (Yan et al., 2011).

Regulation of Bile Acid Composition Research on sterol 12alpha-hydroxylase, an enzyme involved in bile acid synthesis, provides insights into how the regulation of this enzyme affects bile acid pool composition. Enhanced expression of this enzyme leads to an increased ratio of cholic acid to chenodeoxycholic acid, altering the overall bile acid pool. This study on primary rat hepatocytes and in vivo experiments in rats demonstrates the enzyme's critical role in bile acid synthesis pathways and its potential implications for diseases related to bile acid dysregulation (Pandak et al., 2001).

Influence on Lipid Metabolism and Cardiovascular Health Statins, including compounds with hydroxylation similar to 12alpha-hydroxyamoorstatin, have been widely recognized for their role in lipid metabolism and cardiovascular health. Their hypocholesterolemic activity is well-documented, with studies showing significant reductions in total cholesterol, triglycerides, and LDL levels, alongside increases in HDL. This effect is attributed to the inhibition of the HMG-CoA reductase pathway, which is crucial for cholesterol biosynthesis. Such properties underscore the potential therapeutic applications of 12alpha-hydroxyamoorstatin-like compounds in treating cardiovascular diseases and managing cholesterol levels (Donna et al., 2014).

Modulation of Immune Responses Statins, by virtue of their structural and functional similarities to 12alpha-hydroxyamoorstatin, have been found to modulate immune responses, providing therapeutic potential beyond their lipid-lowering effects. For instance, simvastatin has shown to augment proinflammatory responses in macrophages, offering a novel perspective on statin therapy in bacterial infections and inflammatory conditions. This dual role in modulating immune responses highlights the complexity of statin action and its relevance to immune-mediated diseases (Matsumoto et al., 2004).

properties

Molecular Formula

C28H36O10

Molecular Weight

532.6 g/mol

IUPAC Name

[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,19S,21R)-6-(furan-3-yl)-4,12,16,19-tetrahydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

InChI

InChI=1S/C28H36O10/c1-12(29)37-18-9-17(31)27-11-36-23(34)24(18,2)15(27)8-16(30)26(4)21(27)20(32)22(33)25(3)14(13-5-6-35-10-13)7-19-28(25,26)38-19/h5-6,10,14-19,21-23,30-31,33-34H,7-9,11H2,1-4H3/t14-,15-,16+,17-,18+,19+,21-,22-,23?,24+,25+,26+,27+,28+/m0/s1

InChI Key

PUNWVWPDKCBXSA-RMOQNIQOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)O)C)O)C)O)O

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O

synonyms

12-hydroxyamoorastatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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